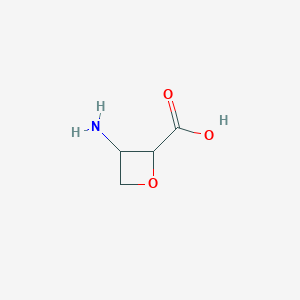
1,4-Di(1H-1,2,4-triazol-1-yl)benzene
Descripción general
Descripción
1,4-Di(1H-1,2,4-triazol-1-yl)benzene is a chemical compound with the molecular formula C10H8N6 and a molecular weight of 212.21 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound has been established by various spectroscopic techniques . The InChI code for this compound is 1S/C10H8N6/c1-2-10(16-8-12-6-14-16)4-3-9(1)15-7-11-5-13-15/h1-8H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 212.21 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- A novel derivative of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene, 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, was synthesized and showed promising antimicrobial properties. This derivative was synthesized using a facile pathway and tested for its efficacy as an antimicrobial agent (Al‐Azmi & Mahmoud, 2020).
Crystal Structure Analysis
- The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined using single-crystal X-ray diffraction. This study provides insight into the molecular configuration and dihedral angles between the planes of the triazole and phenyl rings (Yan, 2004).
Coordination Polymers and Luminescence Properties
- Using 1,2,4-triazole derivatives, including this compound, a new three-dimensional coordination polymer was synthesized, displaying significant fluorescence emission. This polymer's structure and luminescence properties were thoroughly analyzed (Miao et al., 2019).
Safety and Hazards
Direcciones Futuras
The future directions for research on 1,4-Di(1H-1,2,4-triazol-1-yl)benzene and related compounds could involve further exploration of their anticancer properties . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Mecanismo De Acción
Target of Action
1,4-Di(1H-1,2,4-triazol-1-yl)benzene is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the tumor .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
Its ability to induce apoptosis in cancer cells suggests that it is able to reach its target sites in the body
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . Some of the hybrids of this compound have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This indicates that the compound can effectively reduce the number of cancer cells in these cell lines .
Análisis Bioquímico
Cellular Effects
Some studies suggest that this compound may have potent inhibitory activities against certain cancer cell lines . For example, it has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis
Molecular Mechanism
It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression . The specifics of these binding interactions and their consequences at the molecular level are still being researched.
Propiedades
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-10(16-8-12-6-14-16)4-3-9(1)15-7-11-5-13-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHJBELAOOWIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate](/img/structure/B3322238.png)





![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)

![(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3322292.png)


![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3322306.png)
